![molecular formula C15H13NO3 B15080594 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B15080594.png)
1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone is a Schiff base compound, known for its significant role in various scientific fields. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.
準備方法
The synthesis of 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone typically involves the condensation reaction between 4-aminoacetophenone and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to reaction conditions and purification techniques.
化学反応の分析
1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as alkylation or acylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research has shown its potential as an antitumor agent, with studies indicating its ability to inhibit the growth of certain cancer cells.
Industry: It is used in the synthesis of photosensitive materials and dyes.
作用機序
The mechanism of action of 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone involves its interaction with biological macromolecules. The Schiff base moiety can form coordination complexes with metal ions, which can then interact with enzymes and proteins, disrupting their normal function. This disruption can lead to antimicrobial and antitumor effects. The compound’s ability to chelate metal ions also plays a role in its antioxidant activity .
類似化合物との比較
Similar compounds to 1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone include other Schiff bases derived from different aldehydes and amines. For example:
1-(4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)ethanone: This compound has similar antimicrobial properties but differs in its substitution pattern, which can affect its reactivity and biological activity.
1-(4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethanone: This derivative exhibits enhanced antimalarial activity due to the presence of the quinoline moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H13NO3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
1-[4-[(2,4-dihydroxyphenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C15H13NO3/c1-10(17)11-2-5-13(6-3-11)16-9-12-4-7-14(18)8-15(12)19/h2-9,18-19H,1H3 |
InChIキー |
GHXZGPRSVZJGIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


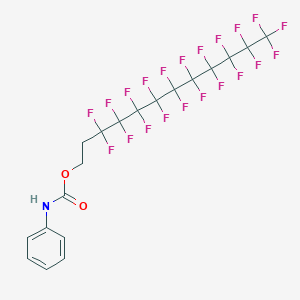
![3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B15080518.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080525.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B15080527.png)
![Allyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15080546.png)

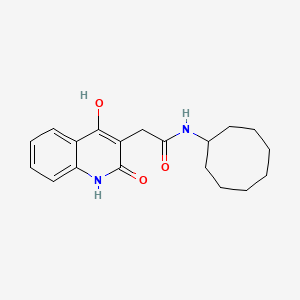
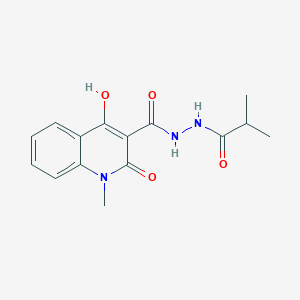
![Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B15080593.png)
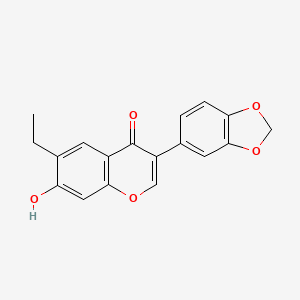
![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)
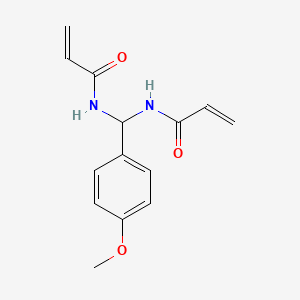

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15080615.png)
